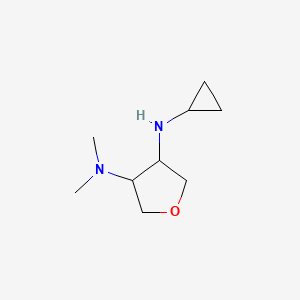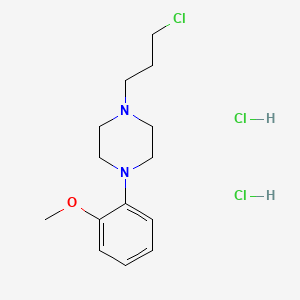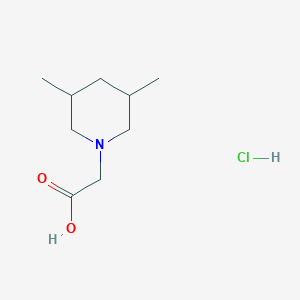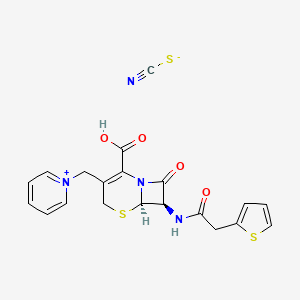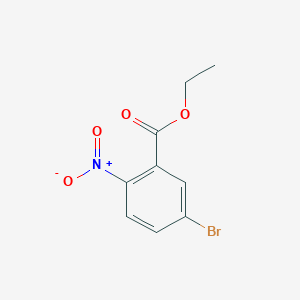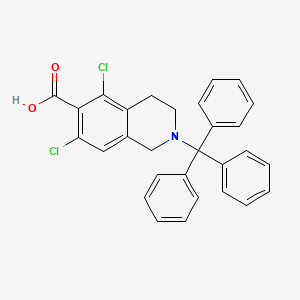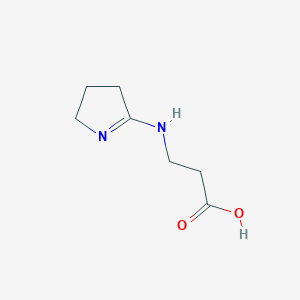
N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine
Übersicht
Beschreibung
The compound “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” is similar to the one you’re asking about . It has a molecular formula of C9H11N2, an average mass of 147.197 Da, and a monoisotopic mass of 147.091675 Da .
Synthesis Analysis
In general, the synthesis of pyrrole derivatives involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .
Molecular Structure Analysis
The molecular structure of “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” consists of a pyridinium ring attached to a 3,4-dihydro-2H-pyrrol-5-yl group . The molecular formula is C9H11N2 .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine” are not available, pyrrole compounds in general can undergo a variety of chemical reactions. For instance, N-acylpyrroles can be prepared through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” include a molecular formula of C9H11N2, an average mass of 147.197 Da, and a monoisotopic mass of 147.091675 Da .
Wissenschaftliche Forschungsanwendungen
Antiviral Drug Synthesis
N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine: has been utilized in the synthesis of new derivatives of pyrrolinylpyrimidine, which are analogs containing structural fragments of known drugs AZT and HEPT used in treating HIV infections . These compounds are potential antiviral agents that could provide new avenues for the treatment of viral diseases.
Catalysis and Biomedical Applications
Derivatives of this compound, such as 3-bpp, have been used in catalysis, multi-functional spin-crossover switches, biomedical sensors, and the self-assembly of functional soft materials. This showcases the compound’s versatility in various scientific fields, particularly in developing new materials and sensors.
Therapeutic Properties
The pyrrolo[3,4-c]pyridine derivatives, a category that includes N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine , have been studied for their analgesic, sedative, and therapeutic properties. They are considered for the treatment of nervous and immune system diseases, diabetes, and cancer, highlighting their potential in medical research.
Anti-bacterial and Anti-cancer Agents
Substituted derivatives like 3-(pyrrol-1-yl)thieno[2,3-b]pyridine have shown potential as anti-bacterial and anti-cancer agents. This suggests that N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine could be a precursor or a structural motif in developing new anti-bacterial and anti-cancer drugs.
Metal Complex Studies
The compound demonstrates a higher stabilization of low-valent oxidation states of iron and cobalt than terpyridine. This indicates its potential in the study of metal complexes, which is crucial for understanding and developing new metal-based drugs and catalysts.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)3-5-9-6-2-1-4-8-6/h1-5H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQNFMWNADKYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





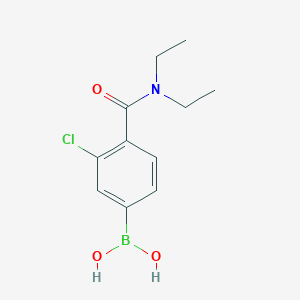
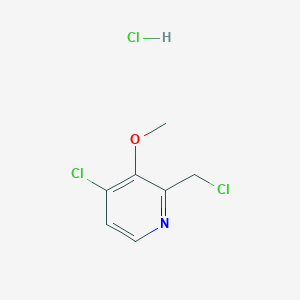
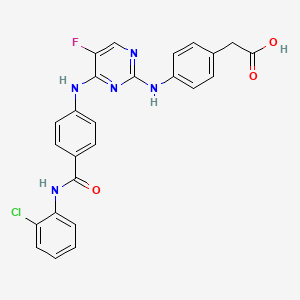
![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)

